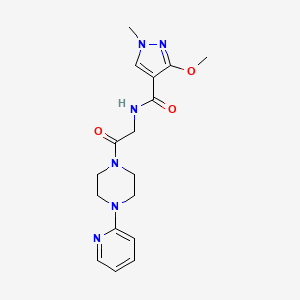

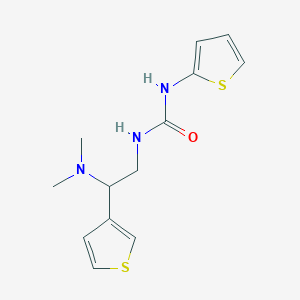

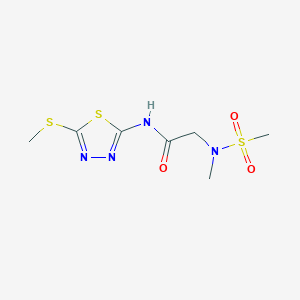

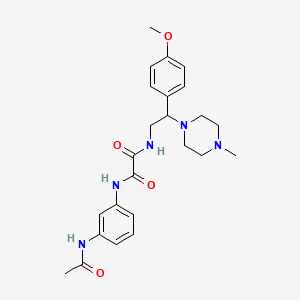

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea, also known as DTU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DTU is a potent inhibitor of protein kinase C (PKC) and has shown promising results in preclinical studies for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

Synthesis and Chemical Properties

Directed Lithiation Applications

N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergoes directed lithiation, useful in synthesizing various substituted products, demonstrating the chemical reactivity of similar urea compounds in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Novel Compounds

The structure of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea lends itself to the synthesis of various pyridine and naphthyridine derivatives, highlighting its role in the creation of new chemical entities (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).

Urea Adducts in Coordination Chemistry

The formation of urea adducts with nickel complexes, analogous to the urease active site, suggests potential applications in mimicking biological systems and in catalysis (Amase, Shiraishi, Miyasato, Ohba, & O̅kawa, 2005).

Biochemical and Pharmacological Research

Acetylcholinesterase Inhibitors

Flexible urea derivatives have been studied as acetylcholinesterase inhibitors, indicating potential therapeutic applications for diseases like Alzheimer’s (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Bioconjugation Mechanisms

The reaction of urea derivatives with carboxylic acids and amines in aqueous media has been investigated, providing insights into bioconjugation mechanisms, relevant for drug development and biochemical research (Nakajima & Ikada, 1995).

Formation of Complex Structures

The study of the complexation and unfolding of heterocyclic ureas to form multiply hydrogen-bonded structures offers insights into the formation of intricate molecular architectures, relevant in materials science and nanotechnology (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

properties

IUPAC Name |

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS2/c1-16(2)11(10-5-7-18-9-10)8-14-13(17)15-12-4-3-6-19-12/h3-7,9,11H,8H2,1-2H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMACYDYJBMTFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=CC=CS1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2710925.png)

![Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2710927.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2710929.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide](/img/structure/B2710931.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acetamide](/img/structure/B2710934.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2710935.png)

![4-((1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2710936.png)

![1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2710940.png)

![4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2710943.png)